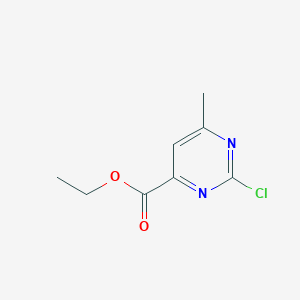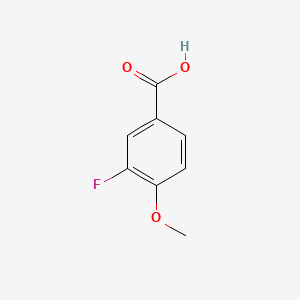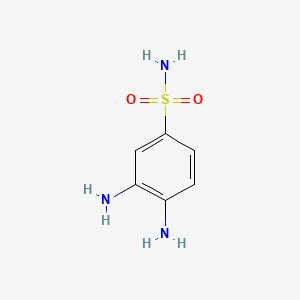
2-氯-6-甲基嘧啶-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate has several scientific research applications:
作用机制
Target of Action
Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, like other pyrimidine derivatives, has been shown to have a wide range of biological activities. Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Pyrimidine derivatives have been shown to interact with various cellular targets, leading to a range of biological effects .
Biochemical Pathways
, pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
Pyrimidine derivatives, including Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, have been shown to exhibit promising neuroprotective and anti-inflammatory properties . They inhibit ER stress and apoptosis, and the NF-kB inflammatory pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-6-methylpyrimidine-4-carboxylate typically involves the chlorination of 2,4-dichloro-6-methylpyrimidine followed by esterification. One common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with ethanol in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
化学反应分析
Types of Reactions: Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
相似化合物的比较
2,4-Dichloro-6-methylpyrimidine: This compound is structurally similar but lacks the ester group, making it less versatile in certain applications.
Methyl 2-chloro-6-methylpyridine-4-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring, which can affect its chemical reactivity and biological activity.
4-Chloro-6-ethyl-2-methylpyrimidine: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness: Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ester group enhances its solubility and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
ethyl 2-chloro-6-methylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYPJIQULMYRSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371324 |
Source


|
| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265328-14-1 |
Source


|
| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














